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DMU2105: A Potent and Selective Chemical Probe for Cytochrome P450 1B1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E/Z)-DMU2105	
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Application Notes and Protocols for Researchers

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. Predominantly expressed in extrahepatic tissues, CYP1B1 is involved in the metabolism of a variety of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1][2] Its overexpression is a hallmark of many human cancers, where it contributes to carcinogenesis, cell proliferation, metastasis, and the development of resistance to anticancer drugs.[1][3][4] This makes CYP1B1 a compelling target for cancer therapy and chemoprevention.[1][3]

DMU2105 is a potent and highly selective inhibitor of CYP1B1, making it an invaluable chemical probe for investigating the physiological and pathological roles of this enzyme.[3][5] These application notes provide detailed protocols for utilizing DMU2105 to study CYP1B1 function in various experimental settings.

Physicochemical Properties and Handling

Chemical Name: (E)-1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol



- Appearance: Crystalline solid
- Solubility: Soluble in DMSO. For in vivo studies, specific formulations in corn oil or a mix of DMSO, PEG300, Tween-80, and saline can be prepared.[5]
- Storage: Store stock solutions at -20°C or -80°C to prevent degradation.[5]

Quantitative Data

The inhibitory activity and selectivity of DMU2105 against various cytochrome P450 enzymes are summarized below.

Enzyme	IC50 (nM)	Selectivity vs. CYP1B1	Reference
CYP1B1	10	-	[3][5]
CYP1A1	742	74-fold	[3][5]
CYP1A2	>10,000	>1000-fold	[3]
CYP2C9	>10,000	>1000-fold	[3]
CYP2C19	>10,000	>1000-fold	[3]
CYP2D6	>10,000	>1000-fold	[3]
CYP3A4	>10,000	>1000-fold	[3]

Table 1: In vitro inhibitory potency and selectivity of DMU2105.

Experimental Protocols In Vitro CYP1B1 Enzyme Inhibition Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A and CYP1B1 enzymes.[6][7] The assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:



- Recombinant human CYP1B1 enzyme (e.g., in microsomes)
- DMU2105
- 7-ethoxyresorufin
- NADPH
- Potassium phosphate buffer (pH 7.4)
- 96-well black microplates
- Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

- Prepare a stock solution of DMU2105 in DMSO.
- In a 96-well plate, add potassium phosphate buffer, recombinant human CYP1B1 microsomes, and varying concentrations of DMU2105 (or vehicle control - DMSO).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 7-ethoxyresorufin (final concentration typically 1-5 μ M).
- Start the enzymatic reaction by adding NADPH (final concentration typically 1 mM).
- Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 2M Glycine pH 10.4).[7]
- Measure the fluorescence of resorufin using a plate reader.
- Calculate the percent inhibition for each DMU2105 concentration and determine the IC₅₀ value.





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Workflow for the in vitro CYP1B1 EROD inhibition assay.

Western Blot Analysis of CYP1B1 Expression

This protocol allows for the detection and quantification of CYP1B1 protein levels in cell lysates.

Materials:

- Cells of interest (e.g., cancer cell lines)
- DMU2105 or other treatments (e.g., to study regulation of CYP1B1 expression)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against CYP1B1
- Primary antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody



- Chemiluminescent substrate
- · Imaging system

Procedure:

- Culture cells to the desired confluency and treat with DMU2105 or other compounds as required.
- Lyse the cells using lysis buffer and collect the supernatant containing the protein.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Evaluating the Effect of DMU2105 on Chemotherapy Resistance (MTT Assay)



This protocol is designed to assess the ability of DMU2105 to sensitize cancer cells to chemotherapeutic agents like cisplatin, particularly in cells overexpressing CYP1B1.[8]

Materials:

- Cancer cell line (and a cisplatin-resistant subline, if available)
- DMU2105
- Cisplatin (or other chemotherapeutic agent)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well clear microplates
- Microplate reader (570 nm)

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with a serial dilution of cisplatin in the presence or absence of a fixed, non-toxic concentration of DMU2105. Include appropriate controls (untreated cells, cells treated with DMU2105 alone, and cells treated with cisplatin alone).
- Incubate the cells for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.

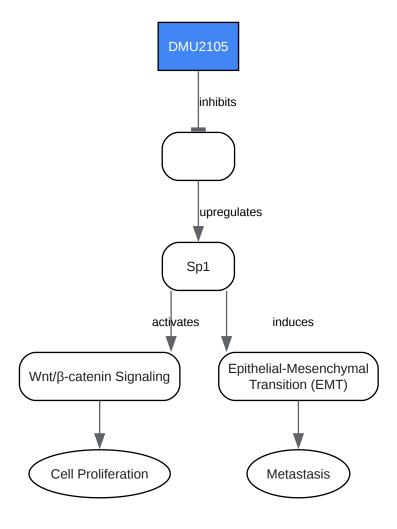


• Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ of cisplatin in the presence and absence of DMU2105. A decrease in the IC₅₀ of cisplatin in the presence of DMU2105 indicates sensitization.

Signaling Pathways Involving CYP1B1

CYP1B1 is implicated in several signaling pathways that promote cancer progression. DMU2105 can be used as a tool to dissect the role of CYP1B1 in these pathways.

CYP1B1 can induce the epithelial-mesenchymal transition (EMT) and activate Wnt/β-catenin signaling by upregulating the transcription factor Sp1.[3][5] This leads to increased cell proliferation and metastasis.

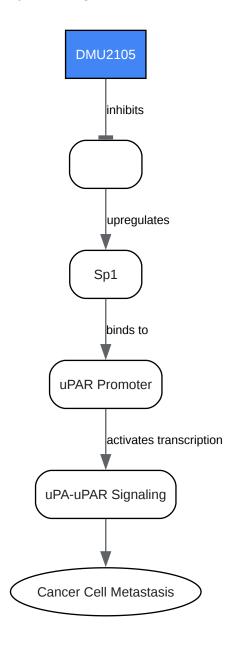


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CYP1B1-mediated activation of Wnt/β-catenin and EMT signaling.



Furthermore, CYP1B1 can promote cancer cell metastasis through the Sp1-mediated activation of the uPA-uPAR (urokinase-type plasminogen activator and its receptor) signaling pathway.[8]



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CYP1B1-mediated activation of the uPA-uPAR signaling pathway.

Conclusion

DMU2105 is a powerful and selective chemical probe for elucidating the multifaceted roles of CYP1B1 in health and disease. Its high potency and selectivity make it an ideal tool for in vitro and cellular assays aimed at understanding CYP1B1's enzymatic function and its involvement



in critical signaling pathways. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize DMU2105 in their investigations of CYP1B1 biology and its potential as a therapeutic target.

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- To cite this document: BenchChem. [DMU2105: A Potent and Selective Chemical Probe for Cytochrome P450 1B1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577938#how-to-use-dmu2105-as-a-chemical-probe-for-cyp1b1]

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